N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound with a complex structure that includes a cyclohexyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with cyclohexylmethylamine under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzene-1,4-diamine: A simpler analog with similar functional groups but lacking the cyclohexyl and methyl groups.
N-Phenylbis(trifluoromethanesulfonyl)imide: Another compound with trifluoromethyl groups, used in different chemical applications.
Uniqueness
N1-Cyclohexyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexyl and methyl groups enhances its stability and reactivity compared to simpler analogs.
Properties
IUPAC Name |
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-19(11-5-3-2-4-6-11)13-8-7-10(18)9-12(13)14(15,16)17/h7-9,11H,2-6,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDDLPQYOWHQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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